molecular formula C8H4ClIN2O B13109826 7-Chloro-3-iodo-1,8-naphthyridin-4(1H)-one

7-Chloro-3-iodo-1,8-naphthyridin-4(1H)-one

Cat. No.: B13109826
M. Wt: 306.49 g/mol
InChI Key: CXWRWJWITPLYAA-UHFFFAOYSA-N
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Description

7-Chloro-3-iodo-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that contains both chlorine and iodine substituents on a naphthyridine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-iodo-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One possible route could involve the halogenation of a naphthyridine precursor. For example:

    Starting Material: 1,8-naphthyridine

    Step 1: Chlorination using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Step 2: Iodination using iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃).

Industrial Production Methods

Industrial production methods might involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms, forming dehalogenated products.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Oxidized derivatives of the naphthyridine ring.

    Reduction: Dehalogenated naphthyridine compounds.

    Substitution: Naphthyridine derivatives with various functional groups replacing the halogens.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Potential use in the development of pharmaceuticals due to its heterocyclic structure.

Medicine

    Drug Development: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

    Material Science: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 7-Chloro-3-iodo-1,8-naphthyridin-4(1H)-one would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of halogen atoms can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,8-naphthyridin-4(1H)-one: Lacks the iodine substituent.

    3-Iodo-1,8-naphthyridin-4(1H)-one: Lacks the chlorine substituent.

    1,8-Naphthyridin-4(1H)-one: Lacks both halogen substituents.

Uniqueness

The presence of both chlorine and iodine atoms in 7-Chloro-3-iodo-1,8-naphthyridin-4(1H)-one may confer unique chemical and biological properties, such as enhanced reactivity and binding affinity.

Properties

Molecular Formula

C8H4ClIN2O

Molecular Weight

306.49 g/mol

IUPAC Name

7-chloro-3-iodo-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C8H4ClIN2O/c9-6-2-1-4-7(13)5(10)3-11-8(4)12-6/h1-3H,(H,11,12,13)

InChI Key

CXWRWJWITPLYAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=O)C(=CN2)I)Cl

Origin of Product

United States

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